2,5-Dioxoazolidinyl 2-(1,3-dioxobenzo[c]azolidin-2-yl)-3-methylbutanoate
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Overview
Description
2,5-DIOXOPYRROLIDIN-1-YL 2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-3-METHYLBUTANOATE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrrolidinone ring and an isoindolinone moiety, making it a subject of interest in organic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-DIOXOPYRROLIDIN-1-YL 2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-3-METHYLBUTANOATE typically involves multi-step organic reactions. One common method includes the reaction of 2,5-dioxopyrrolidin-1-yl with a suitable isoindolinone derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process might include continuous flow reactors and advanced purification techniques to meet the stringent quality standards required for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
2,5-DIOXOPYRROLIDIN-1-YL 2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-3-METHYLBUTANOATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its biological activity.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
2,5-DIOXOPYRROLIDIN-1-YL 2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-3-METHYLBUTANOATE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,5-DIOXOPYRROLIDIN-1-YL 2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-3-METHYLBUTANOATE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
6-(1,3-Dioxoisoindol-2-yl)hexanoic acid: This compound shares structural similarities with 2,5-DIOXOPYRROLIDIN-1-YL 2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-3-METHYLBUTANOATE, particularly the isoindolinone moiety.
N-(5-Carboxypentyl)phthalimide:
Uniqueness
What sets 2,5-DIOXOPYRROLIDIN-1-YL 2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-3-METHYLBUTANOATE apart is its combination of the pyrrolidinone and isoindolinone rings, which confer unique chemical and biological properties. This dual-ring structure may enhance its reactivity and potential as a versatile building block in organic synthesis .
Properties
Molecular Formula |
C17H16N2O6 |
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Molecular Weight |
344.32 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-(1,3-dioxoisoindol-2-yl)-3-methylbutanoate |
InChI |
InChI=1S/C17H16N2O6/c1-9(2)14(17(24)25-19-12(20)7-8-13(19)21)18-15(22)10-5-3-4-6-11(10)16(18)23/h3-6,9,14H,7-8H2,1-2H3 |
InChI Key |
YHZGLLXSABPGMO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)ON1C(=O)CCC1=O)N2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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